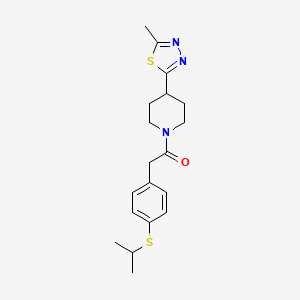

2-(4-(Isopropylthio)phenyl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS2/c1-13(2)24-17-6-4-15(5-7-17)12-18(23)22-10-8-16(9-11-22)19-21-20-14(3)25-19/h4-7,13,16H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTIOGZNYUYFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, which may contribute to its biological activity. The key components include:

- Isopropylthio group : Known for enhancing lipophilicity and potentially influencing receptor interactions.

- Thiadiazole moiety : Associated with various pharmacological effects, including antimicrobial and anti-inflammatory properties.

- Piperidine ring : Commonly found in many pharmaceuticals, often linked to central nervous system activity.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively. The specific activity of our compound against various bacterial strains remains to be fully characterized but is hypothesized to be promising based on structural analogs.

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| 2-(4-(Isopropylthio)phenyl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone | TBD |

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For example, derivatives with thiadiazole structures have shown cytotoxic effects against various cancer cell lines. Preliminary studies suggest that the target compound may also exhibit similar effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of related compounds on cancer cell lines, results indicated:

- MCF-7 (breast cancer) : IC50 values ranged from 10 µM to 30 µM for structurally similar compounds.

- HCT116 (colon cancer) : IC50 values were reported at approximately 6.2 µM for certain derivatives.

Neuropharmacological Effects

Given the presence of the piperidine ring, this compound may also interact with neurotransmitter systems. Research into related piperidine-based compounds suggests potential applications in treating neurological disorders such as anxiety and depression.

While specific mechanisms for this compound are yet to be elucidated, it is believed that the interaction with various receptors (e.g., serotonin and dopamine receptors) plays a crucial role in its biological activity. The presence of the thiadiazole ring may enhance binding affinity due to its electron-withdrawing nature.

Comparison with Similar Compounds

Thiadiazole vs. Triazole Derivatives

- Target Compound: Contains a 1,3,4-thiadiazole ring, known for its electron-withdrawing properties and role in bioactivity (e.g., enzyme inhibition) .

- Compound: Features a 1,2,4-triazole core with a phenylsulfonyl group.

Key Difference : Thiadiazoles may confer greater metabolic stability due to reduced susceptibility to oxidative cleavage compared to triazoles.

Piperidine Substitution

- Target Compound : Piperidine is directly linked to the thiadiazole, likely improving solubility and membrane permeability.

- Compound: Piperidine is fused to a thienopyrimidine scaffold, with additional phosphonate and cyanovinyl groups. This suggests divergent applications, such as kinase inhibition or prodrug design .

Functional Group Analysis

Thioether vs. Sulfone Groups

Ketone Linkage

- Target Compound: The ethanone bridge connects the piperidine-thiadiazole complex to the aryl group, similar to the phenylethanone in . Ketones facilitate π-stacking interactions but may pose stability challenges under reducing conditions.

Halogenated Ketone Reactions

- : Uses α-halogenated ketones with sodium ethoxide to form phenylethanone derivatives via nucleophilic substitution. The target compound may employ a similar strategy, substituting triazole with thiadiazole-piperidine intermediates .

- : Synthesizes thiadiazole-thiazolidinone hybrids via cyclization, highlighting alternative routes for thiadiazole functionalization .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.